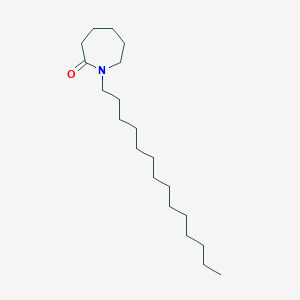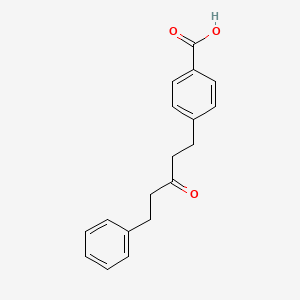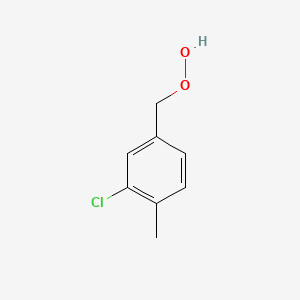
(3-Chloro-4-methylphenyl)methaneperoxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-methylphenyl)methaneperoxol is an organic compound characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a methaneperoxol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)methaneperoxol typically involves the reaction of (3-Chloro-4-methylphenyl)methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The compound can be reduced to (3-Chloro-4-methylphenyl)methanol under appropriate conditions.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: More oxidized derivatives of this compound.
Reduction: (3-Chloro-4-methylphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Chloro-4-methylphenyl)methaneperoxol is used as a reagent in organic synthesis, particularly in oxidation reactions. It serves as a source of active oxygen and can be used to introduce peroxide functionality into organic molecules.
Biology: In biological research, this compound may be used to study oxidative stress and its effects on cellular processes. It can also be employed in the development of assays to measure antioxidant activity.
Medicine: The compound’s potential as an antimicrobial agent is being explored, given its ability to generate reactive oxygen species that can kill bacteria and other pathogens.
Industry: In industrial applications, this compound is used in the formulation of disinfectants and sanitizers. Its oxidative properties make it effective in breaking down organic contaminants.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-methylphenyl)methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage. The compound’s ability to generate ROS makes it effective in antimicrobial and oxidative stress-related applications.
Vergleich Mit ähnlichen Verbindungen
(3-Chloro-4-methylphenyl)methanol: A reduced form of (3-Chloro-4-methylphenyl)methaneperoxol.
(3-Chloro-4-methylphenyl)boronic acid: Another derivative with different functional properties.
4-Chloro-3-methylphenol: A related compound with a hydroxyl group instead of a peroxide group.
Uniqueness: this compound is unique due to its peroxide functionality, which imparts distinct oxidative properties. This makes it particularly useful in applications requiring the generation of reactive oxygen species, setting it apart from its similar compounds that lack this functionality.
Eigenschaften
CAS-Nummer |
112706-67-9 |
|---|---|
Molekularformel |
C8H9ClO2 |
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
2-chloro-4-(hydroperoxymethyl)-1-methylbenzene |
InChI |
InChI=1S/C8H9ClO2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
DGEBYUMNDLSBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)COO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
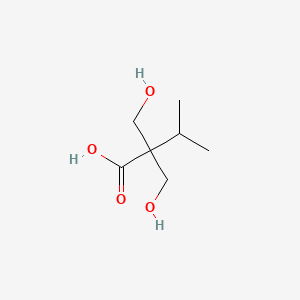

amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
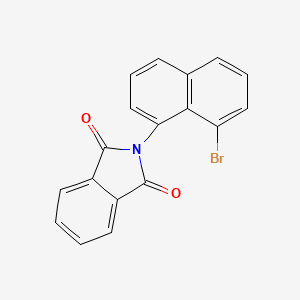
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
